Ethyl 2-(3-aminopyridin-2-YL)acetate
Overview
Description
Ethyl 2-(3-aminopyridin-2-yl)acetate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Mechanism of Action
Target of Action
It is known that aminopyridines, a class of compounds to which ethyl 2-(3-aminopyridin-2-yl)acetate belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
Aminopyridines are known to interact with their targets through various mechanisms, often involving the formation of bonds with key enzymes or receptors .
Biochemical Pathways
Aminopyridines are known to influence a wide range of biological processes, suggesting that this compound may also have broad effects on cellular biochemistry .
Pharmacokinetics
It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .
Result of Action
Given the known biological activity of aminopyridines, it is likely that this compound has significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-aminopyridin-2-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminopyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
Ethyl 2-(3-aminopyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(pyridin-2-yl)acetate
- Ethyl 2-(4-aminopyridin-2-yl)acetate
- Ethyl 2-(3-aminopyridin-4-yl)acetate
Uniqueness
Ethyl 2-(3-aminopyridin-2-yl)acetate is unique due to the position of the amino group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(3-aminopyridin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLUPVJZCRIMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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